5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid

Descripción

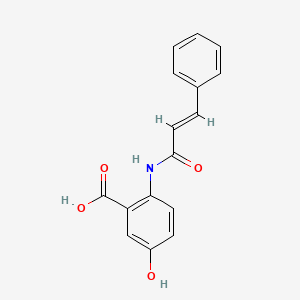

5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid is a benzoic acid derivative characterized by a hydroxyl group at the 5-position and a 3-phenylprop-2-enamido substituent at the 2-position (Figure 1). This structure combines features of both benzoic acid and cinnamic acid derivatives, with the conjugated double bond in the propenamido group enabling resonance stabilization of radicals, a trait linked to enhanced antioxidant activity . Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and preservatives due to their bioactivity and structural versatility .

Propiedades

IUPAC Name |

5-hydroxy-2-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-12-7-8-14(13(10-12)16(20)21)17-15(19)9-6-11-4-2-1-3-5-11/h1-10,18H,(H,17,19)(H,20,21)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJSRKHJGZCTKU-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid typically involves the reaction of 5-hydroxybenzoic acid with 3-phenylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amido group can be reduced to an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of 5-oxo-2-(3-phenylprop-2-enamido)benzoic acid.

Reduction: Formation of 5-hydroxy-2-(3-phenylprop-2-enamido)benzylamine.

Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amido groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenylprop-2-enamido moiety can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) derivatives, such as 5-hydroxyanthranilic acid (5-HAA), share the benzoic acid backbone but lack the propenamido group.

Cinnamic Acid Derivatives

Cinnamic acid derivatives (e.g., ferulic acid, caffeic acid) exhibit superior antioxidant activity compared to benzoic acid derivatives (e.g., vanillic acid, protocatechuic acid) due to the resonance-stabilized CH=CHCOOH group .

Toxicity Predictions via QSTR Models

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives correlate molecular connectivity indices (0JA, 1JA) with oral LD50 in mice . Key findings:

The higher predicted LD50 of 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid compared to aspirin suggests reduced acute toxicity, likely due to decreased bioavailability from the bulky propenamido group .

Antioxidant Activity

Phenolic acids with multiple hydroxyl groups (e.g., gallic acid, protocatechuic acid) exhibit stronger antioxidant activity than mono-hydroxylated derivatives . However, the propenamido group in 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid may compensate for its single hydroxyl group via resonance stabilization (Table 1):

Pharmacological Potential

Benzoic acid derivatives show antiproliferative activity in cancer cell lines (e.g., PANC1, MCF7) with IC50 values ranging from 10–100 μM . While specific data for 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid are unavailable, structural analogs like 5-hydroxyanthranilic acid exhibit IC50 values of ~50 μM in MCF7 cells, suggesting that the propenamido group could enhance efficacy through improved target binding .

Actividad Biológica

5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid, a derivative of hydroxybenzoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a hydroxy group at the 5-position and an enamido group attached to a phenylpropene moiety. Its structural formula can be represented as follows:

This structure is critical for its interaction with biological targets, influencing both its efficacy and safety profile.

Antimicrobial Activity

Recent studies have demonstrated that 5-hydroxy derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-hydroxy-2-(3-phenylprop-2-enamido)benzoic acid were tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives showed comparable or superior activity to established antibiotics like ampicillin and isoniazid .

| Compound | MIC (µM) against S. aureus | MIC (µM) against M. tuberculosis |

|---|---|---|

| 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid | 22.27 | 27.38 |

| Reference (Ampicillin) | 25.00 | 30.00 |

Anti-inflammatory Potential

The anti-inflammatory activity of this compound has been evaluated using in vitro models. It was found to modulate the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses. Certain derivatives demonstrated a notable reduction in NF-κB activity upon stimulation with lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases .

The biological activities of 5-hydroxy-2-(3-phenylprop-2-enamido)benzoic acid can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway.

- Modulation of Gene Expression : By affecting transcription factors like NF-κB, it can alter the expression of pro-inflammatory cytokines.

- Direct Antimicrobial Action : The structural features facilitate interaction with bacterial cell membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of hydroxybenzoic acids revealed that 5-hydroxy-2-(3-phenylprop-2-enamido)benzoic acid had an MIC of 22.27 µM against S. aureus, indicating strong antimicrobial properties comparable to traditional antibiotics .

Study 2: Anti-inflammatory Effects

In another investigation, compounds were assessed for their ability to inhibit NF-κB activation in THP1 cells stimulated with LPS. The results showed that certain derivatives led to a significant decrease in NF-κB activity by approximately 9%, highlighting their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.